molecular formula C11H10N2O B8357524 2-Methylamino-1-nitrosonaphthalene

2-Methylamino-1-nitrosonaphthalene

Cat. No. B8357524
M. Wt: 186.21 g/mol
InChI Key: BTBLSOIHBQDNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04340607

Procedure details

A solution of 11.16 g (0.06 mole) of 2-methylamino-1-nitrosonaphthalene in 800 cc of toluene is hydrogenated at room temperature and at the atmospheric pressure in the presence of 3 g of Palladium-on-carbon. After one hour, when the theoretical amount of hydrogen has been consumed, 0.06 mole of 4-(1-methylethoxy)-benzaldehyde are added and the obtained reaction mixture is heated to the reflux temperature under an inert atmosphere for about 3 hours. The water which forms during the reaction distillates as binary azeotrope with toluene and is separated through a Dean-Stark apparatus. Then further 1.5 g of 5% Palladium-on-carbon are added and reflux is prolonged for two additional hours. Filtration of the hot solution followed by concentration of the filtrate to dryness under vacuum affords a residue which has been purified by cristallization from ethyl ether. M.p. 144°-5° C.
Quantity
11.16 g
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[N:13]=O.[CH3:15][CH:16]([O:18][C:19]1[CH:26]=[CH:25][C:22]([CH:23]=O)=[CH:21][CH:20]=1)[CH3:17].O>C1(C)C=CC=CC=1.[Pd]>[CH3:1][N:2]1[C:3]2[CH:12]=[CH:11][C:10]3[C:5]([C:4]=2[N:13]=[C:23]1[C:22]1[CH:25]=[CH:26][C:19]([O:18][CH:16]([CH3:17])[CH3:15])=[CH:20][CH:21]=1)=[CH:6][CH:7]=[CH:8][CH:9]=3

Inputs

Step One
Name
Quantity
11.16 g
Type
reactant
Smiles
CNC1=C(C2=CC=CC=C2C=C1)N=O
Step Two
Name
Quantity
0.06 mol
Type
reactant
Smiles
CC(C)OC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
when the theoretical amount of hydrogen has been consumed
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated to the reflux temperature under an inert atmosphere for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is separated through a Dean-Stark apparatus
ADDITION
Type
ADDITION
Details
Then further 1.5 g of 5% Palladium-on-carbon are added
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
Filtration of the hot solution
CUSTOM
Type
CUSTOM
Details
affords a residue which
CUSTOM
Type
CUSTOM
Details
has been purified by cristallization from ethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C(=NC2=C1C=CC1=CC=CC=C12)C1=CC=C(C=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.